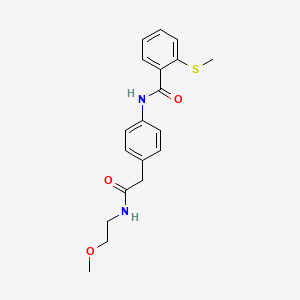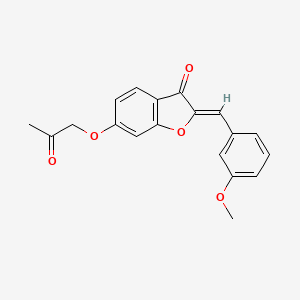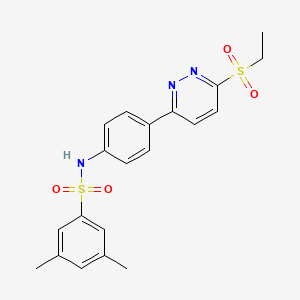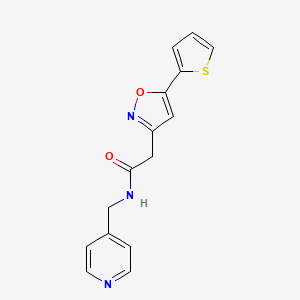
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methyl group, a phenyl group, a thiadiazolyl group, an oxazole group, and a carboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the thiadiazole ring could be formed through the reaction of a thiosemicarbazide with a suitable electrophile .Molecular Structure Analysis
The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a thiadiazole ring, which contains two nitrogen atoms and one sulfur atom, and an oxazole ring, which contains one oxygen atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the carboxamide group could potentially undergo hydrolysis, and the chlorophenyl group could potentially undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and thiadiazole groups could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Biological Activities
Antibacterial and Antifungal Properties: Schiff bases, including this compound, have demonstrated antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them potential candidates for drug development .
Antioxidant Effects: The compound’s antioxidant properties are crucial in protecting cells from oxidative stress. It scavenges free radicals, reducing cellular damage and potentially contributing to disease prevention.
Cytotoxicity: Researchers have investigated its cytotoxic effects against cancer cells. Understanding its impact on cell viability is essential for potential cancer therapies.
Interaction with Single-Stranded DNA: The compound interacts with single-stranded DNA, which could have implications in gene regulation and drug design. Investigating its binding affinity and specificity is crucial .
Corrosion Inhibition
Protecting Metals in Aggressive Environments: Schiff bases are explored as organic inhibitors for metal corrosion. In corrosive environments, they form protective layers on metal surfaces, preventing degradation. The compound’s chemical structure plays a vital role in its effectiveness as a corrosion inhibitor .
Materials Science and Engineering
Coordination Chemistry: Due to their ease of preparation and tunability, Schiff bases readily form stable complexes with metal ions. These complexes find applications in materials science, catalysis, and electrochemical sensing .
Organic Photovoltaic Materials: Schiff bases can be incorporated into organic photovoltaic devices. Their electronic properties make them promising candidates for improving solar cell efficiency.
Biomedical Research
Receptor for AGE (RAGE) Inhibition: A related compound inhibited the expression of RAGE (receptor for advanced glycation end products) in cells. RAGE is implicated in neurodegenerative diseases, and inhibiting it may have therapeutic potential .
Al Zoubi, W., Mohamed, S. G., Al-Hamdani, A. A. S., Mahendradhanya, A. P., & Ko, Y. G. (2018). Acyclic and cyclic imines and their metal complexes: recent progress in biomaterials and corrosion applications. RSC Advances, 8, 23294-23318. Link MDPI. (2020). Design and Synthesis of New Benzo[d]thiazole Derivatives as Potential Anti-Alzheimer Agents. Molecules, 25(22), 5391. Link
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c1-11-15(16(24-26-11)13-9-5-6-10-14(13)20)17(25)21-19-23-22-18(27-19)12-7-3-2-4-8-12/h2-10H,1H3,(H,21,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZRTEIKWQSISK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![1-methyl-9-phenethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-quinone](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)


